3,4-Difluorophenylacetyl chloride

Description

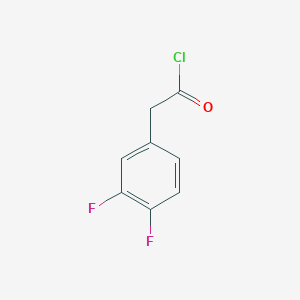

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(12)4-5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZDVXZDDNPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562255 | |

| Record name | (3,4-Difluorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121639-61-0 | |

| Record name | (3,4-Difluorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 3,4-Difluorophenylacetyl Chloride

This technical guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and safety considerations for this compound. This information is intended to support laboratory research and drug development activities.

Core Chemical Properties

This compound is a fluorinated organic compound utilized as a building block in chemical synthesis. Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 121639-61-0 | [1] |

| Molecular Formula | C₈H₅ClF₂O | [1][2][3] |

| Molecular Weight | 190.57 g/mol | [1][3] |

| Appearance | Pink oil or solid | [1][3] |

| Boiling Point | 224.5 ± 30.0 °C (Predicted) | [1] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

| InChI Key | NHXZDVXZDDNPFM-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=CC(=C(C=C1CC(=O)Cl)F)F | [3] |

Reactivity and Stability

Stability: Under recommended storage conditions (2-8°C in a dry, well-ventilated area), this compound is stable.[1][4]

Reactivity: As an acyl chloride, its reactivity is dominated by the electrophilic carbonyl carbon.

-

Reaction with Water: It reacts with water, potentially violently, to hydrolyze back to the parent carboxylic acid (3,4-Difluorophenylacetic acid) and generate corrosive hydrogen chloride gas.[4][5] This moisture sensitivity necessitates handling under inert and dry conditions.

-

Reaction with Nucleophiles: It readily reacts with various nucleophiles in acylation reactions. This includes:

-

Alcohols to form esters.

-

Amines to form amides.

-

Carboxylates to form anhydrides.

-

-

Incompatibilities: The compound is incompatible with strong bases, alcohols, and oxidizing agents.[4][5]

A general workflow for a nucleophilic acyl substitution reaction involving this compound is illustrated below.

Caption: Typical experimental workflow for an acylation reaction.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the provided results, a general and widely used experimental method involves the reaction of the corresponding carboxylic acid with a chlorinating agent.

General Synthesis of Acyl Chlorides from Carboxylic Acids:

Objective: To convert 3,4-Difluorophenylacetic acid to this compound.

Reagents:

-

3,4-Difluorophenylacetic acid

-

Chlorinating agent (e.g., Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂))[6][7]

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Benzene)[6]

-

Catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)[8]

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction flask with 3,4-Difluorophenylacetic acid and the anhydrous solvent.

-

If using oxalyl chloride, add a catalytic amount of DMF.[8]

-

Slowly add the chlorinating agent (typically 1.2 to 2.5 equivalents) to the mixture at room temperature or while cooling in an ice bath.[6]

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (reflux) for a specified period (e.g., 1.5 to 4 hours) until the evolution of gas (HCl or SO₂) ceases.[7][8]

-

Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC or IR spectroscopy to observe the disappearance of the carboxylic acid).

-

Remove the excess solvent and chlorinating agent by rotary evaporation under reduced pressure.[7][8]

-

The crude this compound can often be used directly or purified further by vacuum distillation.[6][7]

The logical relationship for this synthesis is depicted in the following diagram.

Caption: General synthesis pathway for this compound.

Safety and Handling

Hazard Identification:

-

Hazard Class: 8 (Corrosive)[1]

-

GHS Classification: Based on related acyl chlorides, it is expected to cause severe skin burns and eye damage.[9] It is corrosive and a lachrymator.[1][4]

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[4][10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][10]

-

Do not allow contact with skin, eyes, or clothing.[10]

-

Keep away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[4][10]

-

Ground all equipment when handling to prevent static discharge.[5]

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Fire Safety:

-

The compound is combustible.[5]

-

Suitable extinguishing media include carbon dioxide, dry chemical powder, dry sand, or alcohol-resistant foam.[4][11]

-

Do not use water directly as it reacts with the substance. Water spray may be used to cool containers.[5]

-

Fire will produce irritating, corrosive, and/or toxic gases, including hydrogen chloride and carbon oxides.[5][10]

References

- 1. This compound CAS#: 121639-61-0 [m.chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 3,4-Difluorophenylacetyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorophenylacetyl chloride is a halogenated aromatic acyl chloride of significant interest in medicinal chemistry and organic synthesis. Its difluorinated phenyl ring offers unique electronic properties that can enhance the pharmacological profile of target molecules, making it a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, with a focus on its role in the development of anti-inflammatory agents. Detailed experimental protocols and spectral data are presented to facilitate its use in a research and development setting.

Chemical Structure and Properties

This compound possesses a molecular formula of C₈H₅ClF₂O and a molecular weight of 190.57 g/mol . The structure consists of a phenylacetyl chloride backbone with two fluorine atoms substituted at the 3 and 4 positions of the benzene ring.

The presence of the two electron-withdrawing fluorine atoms on the aromatic ring significantly influences the reactivity of the acyl chloride group and the overall electronic properties of the molecule. This fluorination can lead to improved metabolic stability, increased binding affinity to biological targets, and altered lipophilicity in derivative compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 121639-61-0 | [1] |

| Molecular Formula | C₈H₅ClF₂O | [1] |

| Molecular Weight | 190.57 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 224.5 ± 30.0 °C (Predicted) | |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) |

Synthesis of this compound

The primary route for the synthesis of this compound involves the conversion of the corresponding carboxylic acid, 3,4-difluorophenylacetic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this transformation.

Synthesis of the Precursor: 3,4-Difluorophenylacetic Acid

A potential synthetic route to 3,4-difluorophenylacetic acid can be inferred from general procedures for similar compounds. One common method involves the hydrolysis of a corresponding nitrile or the oxidation of a suitable alcohol or aldehyde.

Conversion to this compound: Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound from 3,4-difluorophenylacetic acid.

dot

Caption: General workflow for the synthesis of this compound.

Materials:

-

3,4-Difluorophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 3,4-difluorophenylacetic acid.

-

Add an excess of thionyl chloride (e.g., 2-3 equivalents) or oxalyl chloride (e.g., 1.5-2 equivalents) in an anhydrous solvent like DCM. If using oxalyl chloride, a catalytic amount of DMF is typically added.

-

Stir the reaction mixture at room temperature. Gentle heating may be required to initiate or complete the reaction.

-

Monitor the progress of the reaction by observing the cessation of gas evolution (HCl and SO₂ with thionyl chloride; HCl, CO, and CO₂ with oxalyl chloride).

-

Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Spectral Characterization

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.4 ppm), Methylene protons (-CH₂-) (singlet, ~4.0-4.3 ppm) |

| ¹³C NMR | Carbonyl carbon (~170 ppm), Aromatic carbons (multiple signals, ~115-155 ppm, with C-F coupling), Methylene carbon (~50 ppm) |

| IR Spectroscopy | Strong C=O stretch (~1780-1820 cm⁻¹), C-Cl stretch (~650-850 cm⁻¹), Aromatic C-H and C=C stretches, C-F stretches (~1100-1300 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 190, Isotope peak (M+2) due to ³⁷Cl, Fragmentation pattern showing loss of Cl (m/z 155) and COCl (m/z 127) |

Applications in Drug Development

Acyl chlorides are highly reactive intermediates used to form amides, esters, and ketones. The reaction of this compound with primary or secondary amines is a common method for synthesizing N-substituted 2-(3,4-difluorophenyl)acetamides. These amide derivatives are of particular interest in drug discovery.

Role as a Building Block for COX-2 Inhibitors

The 3,4-difluorophenyl moiety is a structural feature found in some potent and selective cyclooxygenase-2 (COX-2) inhibitors. The selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

While direct synthesis of commercial drugs using this compound is not extensively documented in publicly available literature, it serves as a valuable building block for creating analogues of known COX-2 inhibitors, such as Celecoxib, for structure-activity relationship (SAR) studies.[2]

dot

Caption: Simplified signaling pathway of COX-2 inhibition.

Experimental Protocol for Amide Synthesis

The following protocol describes the general procedure for the reaction of this compound with an amine to form an amide.

dot

Caption: General workflow for the synthesis of amides from this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up by washing the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude amide product can be purified by recrystallization or column chromatography.

Safety and Handling

This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. It is moisture-sensitive and will react with water to produce hydrochloric acid.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its difluorinated aromatic ring provides a means to introduce fluorine atoms into target molecules, potentially enhancing their therapeutic properties. The straightforward synthesis of this acyl chloride and its reactivity towards nucleophiles make it an attractive starting material for the generation of compound libraries for drug discovery programs, especially in the search for new anti-inflammatory agents. Further research into the applications of this compound is warranted to fully explore its potential in the development of novel pharmaceuticals.

References

(3,4-difluorophenyl)acetyl chloride IUPAC name

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)acetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-difluorophenyl)acetyl chloride, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical identity, properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutic agents. Experimental protocols and quantitative data are presented to support researchers in its practical application.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as (3,4-difluorophenyl)acetyl chloride is 2-(3,4-difluorophenyl)acetyl chloride .

This compound is an acyl chloride derivative of 3,4-difluorophenylacetic acid. The presence of the difluorinated phenyl ring and the reactive acetyl chloride moiety makes it a valuable building block in medicinal chemistry. The fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable feature in drug design.

Table 1: Physicochemical Properties of 2-(3,4-Difluorophenyl)acetyl Chloride

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O | [1] |

| Molecular Weight | 190.58 g/mol | [1] |

| SMILES | O=C(Cl)CC1=CC=C(F)C(F)=C1 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis

The primary route for the synthesis of 2-(3,4-difluorophenyl)acetyl chloride involves the chlorination of its corresponding carboxylic acid, 3,4-difluorophenylacetic acid.

General Synthesis Pathway

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Several chlorinating agents can be employed for this purpose.

Experimental Protocol: Chlorination using Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of 2-(3,4-difluorophenyl)acetyl chloride from 3,4-difluorophenylacetic acid using thionyl chloride (SOCl₂). Thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[2]

Materials:

-

3,4-Difluorophenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Dry reaction vessel with a reflux condenser and a gas trap

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-difluorophenylacetic acid in an excess of the anhydrous solvent.

-

Slowly add a stoichiometric excess of thionyl chloride (typically 1.2 to 2.0 equivalents) to the solution at room temperature with stirring. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gaseous byproducts ceases.

-

Monitor the reaction progress by techniques such as TLC or GC-MS.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude 2-(3,4-difluorophenyl)acetyl chloride can be purified by vacuum distillation.

Table 2: Comparison of Common Chlorinating Agents [2]

| Chlorinating Agent | Formula | Byproducts | Separation |

| Thionyl chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous, easily removed |

| Oxalyl chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Gaseous, easily removed |

| Phosphorus pentachloride | PCl₅ | POCl₃(l), HCl(g) | Liquid byproduct, requires distillation |

| Phosphorus trichloride | PCl₃ | H₃PO₃(s) | Solid byproduct, requires filtration |

Applications in Drug Development

2-(3,4-Difluorophenyl)acetyl chloride is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the facile reaction of the acyl chloride group with various nucleophiles, such as amines, alcohols, and carbanions.

Role as a Synthetic Building Block

The primary application of 2-(3,4-difluorophenyl)acetyl chloride is as a building block for introducing the 2-(3,4-difluorophenyl)acetyl moiety into larger molecules. This is particularly relevant in the development of pharmaceuticals and agrochemicals.[3] The difluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Synthesis of Anti-inflammatory and Analgesic Agents

3,4-Difluorophenylacetic acid and its derivatives are utilized in the research and development of novel anti-inflammatory and analgesic drugs.[3] The introduction of the difluorophenylacetic moiety via the acetyl chloride can lead to compounds with enhanced potency and selectivity.

Safety and Handling

Acyl chlorides, including 2-(3,4-difluorophenyl)acetyl chloride, are corrosive and lachrymatory (tear-inducing). They react exothermically with water, including moisture in the air, to produce hydrogen chloride gas. Therefore, appropriate safety precautions must be taken during handling.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Keep away from water and sources of moisture.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

2-(3,4-Difluorophenyl)acetyl chloride is a crucial chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its well-defined synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory and in industrial processes.

References

An In-depth Technical Guide on the Physical Properties of 3,4-Difluorophenylacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,4-Difluorophenylacetyl chloride. The information is curated for professionals in research and development who require precise data for chemical synthesis, reaction planning, and quality control.

Core Physical and Chemical Properties

This compound is a halogenated acyl chloride derivative. Its physical characteristics are crucial for handling, storage, and application in synthetic organic chemistry. The quantitative data available for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 121639-61-0 | |

| Molecular Formula | C₈H₅ClF₂O | |

| Molecular Weight | 190.58 g/mol | |

| Physical Form | Oil/Liquid | |

| Color | Pink / Clear yellow | |

| Boiling Point | 224.5 ± 30.0 °C (Predicted) | |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C | |

| HS Code | 29163990 |

Note: Some physical properties, such as boiling point and density, are predicted values from chemical modeling software and may vary from experimentally determined values.

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, standard laboratory procedures for characterizing liquid acyl chlorides are applicable. Below are detailed methodologies for key experiments.

Boiling Point Determination (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method is effective.[1]

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Heating block or oil bath

-

Magnetic stirrer and a small stir bar

-

Thermometer or temperature probe

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.

-

Position the test tube in the heating block on a hot plate stirrer.

-

Clamp a thermometer such that the bulb is approximately 1 cm above the surface of the liquid.[1]

-

Begin gentle stirring and heating.

-

Observe the formation of a "reflux ring," which is a zone of vapor condensation on the inner wall of the test tube.

-

Adjust the thermometer position so that the bulb is level with this reflux ring.

-

The stable temperature reading at which the vapor is continuously condensing is recorded as the boiling point.[1]

Density Measurement

Density is the mass per unit volume of a substance. It is a fundamental physical property that can be determined with high precision.[2][3]

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Volumetric flask or pycnometer (e.g., 5 or 10 mL)

-

Temperature-controlled water bath

Procedure:

-

Carefully clean and dry the volumetric flask or pycnometer and record its empty mass.

-

Equilibrate the this compound to a specific temperature (e.g., 20°C) using a water bath.

-

Fill the flask to the calibration mark with the temperature-equilibrated liquid, ensuring no air bubbles are present.

-

Record the mass of the filled flask.

-

The mass of the liquid is the difference between the filled and empty flask masses.

-

The density is calculated by dividing the mass of the liquid by the known volume of the flask.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: Acyl chlorides exhibit a characteristic strong carbonyl (C=O) stretching absorption at a high frequency, typically in the range of 1775–1810 cm⁻¹.[4][5] This is a key diagnostic peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the carbon adjacent to the carbonyl group (α-protons) will typically appear in the δ 2.0–2.5 ppm region.[6] The aromatic protons will show complex splitting patterns in the aromatic region of the spectrum, influenced by the fluorine substituents.

-

¹³C NMR: The carbonyl carbon of an acyl chloride is characteristically observed in the δ 160–180 ppm range.[6]

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak, and a prominent fragmentation pattern is the loss of the chlorine atom to form a stable acylium ion.[5]

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and quality control of an acyl chloride like this compound, which is typically synthesized from the corresponding carboxylic acid.

Caption: Synthesis and Quality Control Workflow.

References

Technical Guide: Physicochemical Properties and Synthetic Protocol of 3,4-Difluorophenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, particularly the boiling point, and a detailed experimental protocol for the synthesis of 3,4-Difluorophenylacetyl chloride. This compound is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its properties and preparation is crucial for its effective application.

Core Physicochemical Data

The boiling point is a critical physical constant for the purification and handling of this compound. The available data is summarized in the table below. It is important to note that acyl chlorides are often thermally labile, and distillation is frequently performed under reduced pressure to prevent decomposition.

| Property | Value | Conditions | Data Type |

| Boiling Point | 91-92 °C | at 6 mmHg | Experimental |

| Boiling Point | 224.5 ± 30.0 °C | at 760 mmHg | Predicted |

Comparative Boiling Points of Related Compounds

To provide context, the boiling points of structurally similar phenylacetyl chloride derivatives are presented below. The degree and position of fluorine substitution, as well as the presence of other halogens, significantly influence the volatility of these compounds.

| Compound | Boiling Point | Pressure (mmHg) |

| (3-Fluorophenyl)acetyl chloride | 217.2 °C | 760 |

| 4-Fluorophenylacetyl chloride | 60 °C | 8[1] |

| (3,4-Dichlorophenyl)acetyl chloride | 142 °C (Flash Point) | Not specified |

Experimental Protocol: Synthesis of this compound

The following protocol details the conversion of 3,4-difluorophenylacetic acid to this compound. This procedure is based on established methods for the synthesis of acyl chlorides from carboxylic acids.

Materials and Reagents

-

3,4-Difluorophenylacetic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen gas (N₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Distillation apparatus

-

Vacuum pump

Procedure

-

Reaction Setup : A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus is flame-dried or oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Charging the Flask : 3,4-Difluorophenylacetic acid (10.0 g, 58.1 mmol) is added to the flask, followed by 100 mL of anhydrous dichloromethane. The mixture is stirred until the acid is fully dissolved.

-

Initiation of Reaction : A catalytic amount of anhydrous N,N-dimethylformamide (2-3 drops) is added to the stirred solution.

-

Addition of Oxalyl Chloride : Oxalyl chloride (6.2 mL, 71.5 mmol, 1.23 equivalents) is slowly added to the reaction mixture via the dropping funnel over a period of 30 minutes. Vigorous gas evolution (CO₂ and CO) will be observed. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion : After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours, or until gas evolution ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Work-up and Purification : The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation. The fraction boiling at 91-92 °C at 6 mmHg is collected to yield the pure product.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the logical relationships in the synthesis and the factors influencing the boiling point.

Caption: Workflow for the synthesis of this compound.

Caption: Key determinants of a compound's boiling point.

References

An In-depth Technical Guide to the Infrared Spectrum of 3,4-Difluorophenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Infrared (IR) spectrum of 3,4-difluorophenylacetyl chloride. Due to the limited availability of direct spectral data in public databases, this guide synthesizes information from analogous compounds and foundational spectroscopic principles to predict and interpret the key spectral features of this molecule. This document is intended to assist researchers in identifying and characterizing this compound through IR spectroscopy.

Predicted Infrared Absorption Data

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. The predicted wavenumbers, intensities, and assignments for these vibrations are summarized in the table below. These predictions are based on the typical frequency ranges for acyl chlorides, aromatic compounds, and organofluorine compounds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3100-3000 | Medium to Weak | C-H Stretch | Aromatic Ring |

| ~1800 | Strong, Sharp | C=O Stretch | Acyl Chloride |

| ~1600-1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1300-1100 | Strong | C-F Stretch | Aryl Fluoride |

| ~800-600 | Strong | C-Cl Stretch | Acyl Chloride |

| ~900-675 | Medium to Strong | C-H Out-of-Plane Bend | Aromatic Ring |

The most prominent and diagnostic peak in the IR spectrum of this compound is expected to be the strong and sharp absorption band of the carbonyl (C=O) group of the acyl chloride, appearing at a high frequency around 1800 cm⁻¹.[1][2][3] Conjugation with the phenyl ring may slightly lower this frequency.[1] The presence of two fluorine atoms on the aromatic ring will result in strong C-F stretching bands, typically found in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range, while the aromatic C=C stretching bands will appear between 1600 and 1450 cm⁻¹.[4][5] The C-Cl stretch of the acyl chloride functional group is expected to be observed in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.[1]

Experimental Protocol for Infrared Spectrum Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a liquid sample such as this compound using the thin-film sampling technique with salt plates (e.g., NaCl or KBr).[6]

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Clean and dry salt plates (NaCl or KBr)

-

Pasteur pipette or glass rod

-

Sample of this compound

-

Appropriate solvent for cleaning (e.g., dry acetone or methylene chloride)

-

Gloves and safety goggles

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Preparation:

-

Place one clean, dry salt plate on a clean, dry surface in a fume hood.

-

Using a clean Pasteur pipette or glass rod, apply one to two small drops of the liquid this compound to the center of the salt plate.

-

Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates. Avoid introducing air bubbles.

-

-

Spectrum Acquisition:

-

Carefully place the sandwiched salt plates into the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of the IR spectrum of this compound.

This workflow begins with the acquisition of the spectrum, followed by data processing and peak identification. The subsequent interpretation involves assigning the observed absorption bands to the specific functional groups within the this compound molecule, leading to a final confirmation of its chemical structure.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry of 3,4-Difluorophenylacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenylacetyl chloride is a reactive acyl chloride derivative of significant interest in organic synthesis and the development of novel pharmaceutical compounds. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control. This guide provides an in-depth overview of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound, a detailed experimental protocol for its analysis, and a visual representation of its fragmentation pathway. Due to the limited availability of public domain experimental mass spectra for this specific compound, the fragmentation data presented herein is based on established principles of mass spectrometry and the known fragmentation patterns of analogous phenylacetyl chlorides and other acyl chlorides.

Predicted Mass Spectrometry Data

Electron ionization mass spectrometry of acyl chlorides is characterized by specific fragmentation pathways that provide valuable structural information. For this compound, the molecular ion peak is expected, though it may be of low abundance due to the compound's reactivity. The most prominent fragmentation is anticipated to be the alpha-cleavage of the C-Cl bond, leading to the formation of a stable acylium ion. Subsequent fragmentation of this acylium ion is also expected.

The table below summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization. The presence of a chlorine atom will result in an isotopic peak (M+2) for chlorine-containing fragments, with an intensity of approximately one-third of the main peak.

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |

| Molecular Ion | [C₈H₅ClF₂O]⁺• | 190/192 | Ionization of the parent molecule |

| Acylium Ion | [C₈H₅F₂O]⁺ | 155 | Loss of a chlorine radical (•Cl) from the molecular ion |

| 3,4-Difluorobenzyl Cation | [C₇H₅F₂]⁺ | 127 | Loss of carbon monoxide (CO) from the acylium ion |

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source. Given the reactive nature of acyl chlorides, it is imperative to ensure a moisture-free environment during sample preparation and analysis to prevent hydrolysis to the corresponding carboxylic acid.

1. Sample Preparation:

-

Solvent Selection: Use a dry, aprotic organic solvent such as dichloromethane or acetonitrile.

-

Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL.

-

Moisture Control: All glassware and solvents should be thoroughly dried before use. Sample vials should be sealed promptly to minimize exposure to atmospheric moisture.

2. Instrumentation and Parameters:

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

-

Gas Chromatograph: A GC system with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan a mass range appropriate for the expected fragments, for example, m/z 40-250.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation and peak shape.

-

3. Data Acquisition and Analysis:

-

Acquire the mass spectrum of the eluting peak corresponding to this compound.

-

Analyze the spectrum to identify the molecular ion and the characteristic fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Technical Guide to the Safe Handling of 3,4-Difluorophenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for 3,4-Difluorophenylacetyl chloride (CAS No. 121639-61-0). A complete Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of writing. Therefore, some procedural recommendations are based on the known hazards of structurally similar compounds and general principles for handling acyl chlorides. Users should always consult a comprehensive, up-to-date SDS from their supplier before handling this chemical and perform a thorough risk assessment.

Chemical Identification and Physical Properties

This compound is a fluorinated organic compound used as a building block in chemical synthesis. Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 121639-61-0 | [1] |

| Molecular Formula | C₈H₅ClF₂O | [1] |

| Molecular Weight | 190.57 g/mol | [1] |

| Appearance | Pink oil | [1] |

| Boiling Point (Predicted) | 224.5 ± 30.0 °C | [1] |

| Density (Predicted) | 1.369 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Classification

Based on available data, this compound is classified as a corrosive substance. The primary hazards are severe skin burns and eye damage.

| Hazard Category | GHS Classification |

| Pictogram | |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage |

Note: This classification may be incomplete. Other hazards may be associated with this compound.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the corrosive nature of this compound and its reactivity as an acyl chloride, stringent safety protocols are mandatory. The following procedures are based on best practices for handling similar hazardous chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential to prevent contact.

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use a chemically resistant lab coat, apron, and full-length pants. Ensure gloves are rated for handling corrosive and reactive chlorides. Nitrile gloves may not be sufficient; consult glove manufacturer compatibility charts.

-

Respiratory Protection: Handle only in a certified chemical fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors.

Handling and Storage

-

Handling:

-

Always work in a well-ventilated chemical fume hood.

-

Keep the container tightly closed when not in use.

-

Grounding and bonding may be necessary to prevent static discharge if flammable vapors can accumulate.

-

Use only non-sparking tools.

-

Avoid contact with water and other incompatible materials such as alcohols, strong bases, and oxidizing agents. Acyl chlorides react violently with water, releasing hydrogen chloride gas.

-

-

Storage:

First-Aid Measures

Immediate medical attention is required for all exposures.

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

In case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

In case of Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. DO NOT use water, as it will react violently.

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive gases, including hydrogen chloride and carbon oxides. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualized Workflows

GHS Hazard and Precautionary Workflow

The following diagram illustrates the logical flow from hazard identification to the necessary precautionary actions for handling this compound.

Caption: GHS Hazard and Precautionary Workflow for Corrosive Substances.

This guide is intended to provide a starting point for the safe handling of this compound. It is not a substitute for a formal risk assessment and a thorough review of a supplier-provided Safety Data Sheet. Always prioritize safety and adhere to all institutional and regulatory guidelines when working with hazardous materials.

References

An In-depth Technical Guide to the Hazards and Handling of 3,4-Difluorophenylacetyl Chloride

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical hazards and proper handling procedures for reagents is paramount to ensuring laboratory safety. This guide provides a comprehensive overview of 3,4-Difluorophenylacetyl chloride (CAS No. 121639-61-0), a reactive compound often utilized in organic synthesis.

Chemical Identification and Properties

This compound is an acyl chloride derivative of 3,4-difluorophenylacetic acid. Its reactivity makes it a useful building block in the synthesis of more complex molecules, but also necessitates careful handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 121639-61-0 | [1] |

| Molecular Formula | C₈H₅ClF₂O | [1] |

| Molecular Weight | 190.57 g/mol | [1] |

| Appearance | Pink to colorless oil/liquid | [1] |

| Boiling Point | 224.5 ± 30.0 °C (Predicted) | [1] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Classification

This chemical is classified as hazardous and requires specific precautions. The primary hazards are its corrosive nature and reactivity with water.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 1A/1B | H314: Causes severe skin burns and eye damage[2] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Corrosive to Metals | 1 | H290: May be corrosive to metals |

| Flammable Liquids | 4 | H227: Combustible liquid[3] |

GHS Pictograms:

Corrosion

Signal Word: Danger

Safe Handling and Storage

Proper handling and storage are critical to minimize the risks associated with this compound.

A comprehensive set of PPE must be worn when handling this substance:

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[3]

-

Skin Protection: Wear impervious clothing and protective gloves (e.g., Butyl rubber).[3][4] Inspect gloves before use and use a proper removal technique to avoid skin contact.[4]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.[3][4]

-

Foot Protection: Safety shoes are recommended.[3]

-

Handle only in a well-ventilated area or under a chemical fume hood.[3]

-

Use non-sparking tools and follow proper grounding procedures to prevent static discharge.[3]

-

Do not eat, drink, or smoke in the handling area.[3]

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep the container tightly closed and under an inert gas, as the substance is moisture-sensitive.[3][4]

-

Store locked up.

-

Store away from incompatible materials such as water, strong oxidizing agents, strong bases, and alcohols.[2][3]

-

Use corrosive-resistant containers.

Caption: Workflow for Safe Handling.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

-

General Advice: Move the victim to fresh air. Call a physician immediately and show them the Safety Data Sheet (SDS). First aiders should protect themselves.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[3]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water and soap.[3] Seek immediate medical attention.[3]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry powder.[3] Do not use water directly on the substance as it reacts violently.[2][6]

-

Specific Hazards: The substance is combustible and may form explosive vapor-air mixtures.[3] Thermal decomposition can produce hazardous gases such as carbon oxides and hydrogen chloride.[2][3] Containers may explode if heated.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

-

Personal Precautions: Evacuate unnecessary personnel.[3] Do not breathe vapors and avoid contact with the substance. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the substance from entering drains or waterways.

-

Containment and Cleaning: For small spills, absorb with a dry, inert material such as sand or vermiculite, and place in a suitable container for disposal.[3][6] For large spills, dike the area and collect the material.[3] Use explosion-proof equipment for cleanup.[3] Do not use water for cleanup.[6]

Caption: Spill Response Workflow.

Stability and Reactivity

Understanding the chemical stability and reactivity is essential for safe storage and use.

-

Reactivity: Reacts violently with water, generating heat and potentially flammable/explosive hydrogen gas if in contact with some metals.[3]

-

Chemical Stability: The product is stable under normal handling and storage conditions.[3]

-

Conditions to Avoid: Avoid heat, sparks, open flames, and moisture.[3]

-

Incompatible Materials: Strong bases, alcohols, oxidizing agents, and water.[3]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides and hydrogen chloride gas.[2][3]

Caption: Chemical Reactivity Profile.

Toxicological Information

Detailed toxicological data for this compound is not extensively documented. However, based on its classification as a corrosive substance, it is destructive to the tissues of the mucous membranes and upper respiratory tract upon inhalation.[3] Skin and eye contact will cause severe burns.[2] Ingestion can cause severe damage to the digestive tract.[2]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and consult with your institution's safety officer for any specific questions or concerns.

References

An In-depth Technical Guide to the Storage and Handling of 3,4-Difluorophenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for 3,4-Difluorophenylacetyl chloride (CAS No: 121639-61-0), a key reagent in various synthetic applications. Adherence to these guidelines is crucial for maintaining the chemical's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.

Core Storage Recommendations

Proper storage of this compound is paramount to prevent its degradation and reaction with environmental factors. The compound is sensitive to moisture and incompatible with several common laboratory reagents.[1][2][3] The following table summarizes the key storage parameters derived from safety data sheets and product information.

| Parameter | Recommended Condition | Source(s) |

| Temperature | Cool, ambient temperature.[1][2][4][5][6] | [1][2][4][5][6] |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[1][3] | [1][3] |

| Environment | Dry and well-ventilated area.[1][2][5][6][7] Keep away from heat and sources of ignition.[1][7] | [1][2][5][6][7] |

| Container | Keep container tightly closed.[1][2][5][6][7][8] Use containers made of appropriate, non-reactive materials. Ground and bond container and receiving equipment.[7] | [1][2][5][6][7][8] |

| Incompatible Materials | Water, strong oxidizing agents, strong bases, and alcohols.[1][2][3][8] | [1][2][3][8] |

Chemical Stability and Reactivity

This compound is stable under recommended storage conditions.[1] However, it is highly reactive with water, a reaction that can be violent and liberate toxic gases.[1][3][7] Contact with moisture will lead to hydrolysis of the acyl chloride to the corresponding carboxylic acid, 3,4-difluorophenylacetic acid, and hydrogen chloride gas. This degradation not only reduces the purity of the starting material but also introduces corrosive byproducts into the storage container, potentially compromising its integrity.

The compound should also be kept away from strong bases, which can catalyze its decomposition, and strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[1][2][3][8] Similarly, alcohols will react with the acyl chloride to form the corresponding esters.

Upon combustion, this compound can produce hazardous decomposition products including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][3][8]

Experimental Protocol: Assessment of Hydrolytic Stability

To ensure the quality of this compound for sensitive applications, its hydrolytic stability can be assessed. The following is a representative protocol for such an analysis.

Objective: To quantify the rate of hydrolysis of this compound under controlled conditions.

Materials:

-

This compound

-

Anhydrous acetonitrile (or other suitable aprotic solvent)

-

Deionized water

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Standard laboratory glassware, dried in an oven

-

Inert gas supply (nitrogen or argon)

-

Temperature-controlled reaction vessel

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in anhydrous acetonitrile. From this, prepare a series of calibration standards by serial dilution.

-

Reaction Setup: In a temperature-controlled vessel under an inert atmosphere, add a known volume of anhydrous acetonitrile. Allow the solvent to equilibrate to the desired temperature (e.g., 25 °C).

-

Initiation of Hydrolysis: To the stirred solvent, add a precise volume of the this compound stock solution. At time zero (t=0), inject a specific volume of deionized water to initiate the hydrolysis reaction.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of cold, anhydrous acetonitrile.

-

HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase and column conditions should be optimized to achieve good separation between this compound and its hydrolysis product, 3,4-difluorophenylacetic acid.

-

Data Analysis: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of this compound remaining at each time point. Plot the concentration versus time to determine the rate of hydrolysis.

Visualizations

The following diagrams illustrate the key relationships for safe storage and a typical experimental workflow for stability testing.

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 121639-61-0 [b2b.sigmaaldrich.com]

- 5. capotchem.cn [capotchem.cn]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Amides Using 3,4-Difluorophenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides using 3,4-difluorophenylacetyl chloride, a valuable reagent in the development of novel chemical entities for research and drug discovery. The inclusion of fluorine atoms in bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This document outlines the key methodologies, presents quantitative data for representative reactions, and illustrates the experimental workflow.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and organic synthesis. The reaction of an acyl chloride with a primary or secondary amine is a robust and widely used method for preparing amides. This compound is a particularly useful building block, as the resulting 2-(3,4-difluorophenyl)acetamide scaffold is found in various compounds with potential biological activity. The presence of the difluorophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

This document provides two primary protocols for the synthesis of amides from 3,4-difluorophenylacetic acid derivatives: the direct acylation using this compound and an alternative amide coupling method starting from the corresponding carboxylic acid.

Data Presentation

The following table summarizes the yields for the synthesis of various N-substituted 2-(3,4-difluorophenyl)acetamides and related structures, providing a reference for expected outcomes.

| Entry | Amine/Acid Reactant | Product | Yield (%) | Reference |

| 1 | 3,4-Difluoroaniline and 3,4-Dimethoxyphenylacetyl chloride | N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide | 92% | [1] |

| 2 | 3,4-Difluorophenylacetic acid and 6-(piperazin-1-yl)-[1][2][3]triazolo[4,3-b]pyridazine | 2-(3,4-Difluorophenyl)-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one | 47% | [3] |

| 3 | 3,4-Difluoroaniline and 4-Chlorophenylacetic acid | 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide | Not specified | [4] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Amides via Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes the reaction of an amine with an acyl chloride, a classic method for amide bond formation.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine)

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

To a stirred solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (10 mL per mmol of amine) at 0 °C (ice bath), add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (20 mL).

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure amide.

Protocol 2: Amide Synthesis using a Coupling Agent (EDC/HOBt)

This protocol provides an alternative method for amide bond formation starting from 3,4-difluorophenylacetic acid and an amine, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

-

3,4-Difluorophenylacetic acid

-

Appropriate primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions and racemization)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred solution of 3,4-difluorophenylacetic acid (1.0 eq.), the desired amine (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF (10 mL per mmol of acid) at 0 °C, add EDC (1.2 eq.).

-

Add DIPEA (1.5 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the pure amide.

Visualizations

Caption: Experimental workflows for amide synthesis.

References

- 1. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iucrdata.iucr.org [iucrdata.iucr.org]

- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3,4-difluorophenylacetyl chloride with primary amines is a cornerstone of modern medicinal chemistry, enabling the synthesis of a diverse array of N-substituted 2-(3,4-difluorophenyl)acetamides. This class of compounds has garnered significant attention in drug discovery due to the unique properties conferred by the difluorinated phenyl ring. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.

These derivatives have shown promise as potent inhibitors of various enzymes, particularly kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, 3,4-difluorophenylacetamides are valuable scaffolds for the development of targeted therapies. This document provides detailed application notes and experimental protocols for the synthesis of these compounds and highlights their potential in modulating key signaling pathways, with a focus on the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival that is often hyperactivated in cancer.

Reaction of this compound with Primary Amines

The fundamental reaction involves the nucleophilic acyl substitution of a primary amine with this compound. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme:

Applications in Drug Discovery

N-substituted 2-(3,4-difluorophenyl)acetamide derivatives have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many compounds within this class exhibit potent inhibitory activity against various protein kinases implicated in cancer progression, such as those in the PI3K/Akt/mTOR pathway.[1][2]

-

Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX), these compounds can modulate inflammatory responses.

-

Neuroprotective Agents: Some derivatives have shown potential in the treatment of neurodegenerative diseases.[3]

The 3,4-difluorophenyl moiety is a key pharmacophore that contributes to the biological activity of these compounds by engaging in specific interactions within the binding sites of target proteins.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2-(3,4-difluorophenyl)acetamides

This protocol describes a general method for the reaction of this compound with various primary aromatic amines.

Materials:

-

This compound

-

Substituted primary amine (e.g., 4-fluoroaniline, 2-aminopyridine, 2-aminothiazole)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[4]

-

Triethylamine (TEA) or other non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the primary amine (1.0 eq) in anhydrous DCM or THF, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the stirred mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired N-substituted-2-(3,4-difluorophenyl)acetamide.

Example Protocol: Synthesis of 2-(3,4-Difluorophenyl)-N-(4-fluorophenyl)acetamide

This protocol is adapted from a similar synthesis of 2-chloro-N-(4-fluorophenyl)acetamide.[5]

Materials:

-

This compound (1.1 eq)

-

4-Fluoroaniline (1.0 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Toluene (50 ml per 0.05 mol of amine)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Add this compound (1.1 eq) dropwise over 30 minutes while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

-

Filter the mixture to remove the triethylamine hydrochloride precipitate.

-

Wash the organic filtrate three times with water.

-

Separate the organic layer and evaporate the toluene under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pink blocks of the final product.[5]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of various N-substituted 2-(3,4-difluorophenyl)acetamides and analogous compounds.

| Amine Substrate | Acyl Chloride | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Reference |

| 3,4-Difluoroaniline | 3,4-Dimethoxyphenylacetyl chloride | THF | - | - | RT | 92 | [4] |

| 4-Fluoroaniline | Chloroacetyl chloride | Toluene | TEA | 4 | RT | - | [5] |

| 3,4-Difluoroaniline | 4-Chlorophenylacetic acid (activated in situ) | DCM | TEA | 3 | 0 | - | [6] |

| 2-Aminothiazole | 3,4-Dichlorophenylacetic acid (activated in situ) | DCM | TEA | 3 | 0 | - | [7] |

| 2-Aminothiazole | Acetyl chloride | Acetone | - | 2 | Reflux | - | [8] |

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Signaling Pathway and Experimental Workflow Diagrams

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic addition-elimination mechanism.

Caption: Nucleophilic addition-elimination mechanism.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the typical workflow for the synthesis and purification of N-substituted 2-(3,4-difluorophenyl)acetamides.

Caption: General experimental workflow.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Certain 3,4-difluorophenylacetamide derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell proliferation, survival, and metabolism.

Caption: PI3K/Akt/mTOR pathway inhibition.

Conclusion

The reaction of this compound with primary amines provides a versatile and efficient route to a class of compounds with significant potential in drug discovery. The resulting N-substituted 2-(3,4-difluorophenyl)acetamides are promising scaffolds for the development of targeted therapies against a range of diseases, particularly cancer. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of these important molecules. Further exploration of the structure-activity relationships within this compound class is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3-kinase class I Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 4. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Esterification with 3,4-Difluorophenylacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters from 3,4-Difluorophenylacetyl chloride, a versatile building block in medicinal chemistry. The resulting 3,4-difluorophenylacetate esters are of significant interest in drug discovery, particularly in the development of anti-inflammatory and analgesic agents. The inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

General Reaction Scheme

The esterification of this compound with alcohols or phenols proceeds via a nucleophilic acyl substitution. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

Experimental Protocols

Protocol 1: General Esterification of Alcohols

This protocol describes a general method for the esterification of primary and secondary alcohols with this compound using a base catalyst.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, isopropanol)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of the alcohol (1.0 eq.) and pyridine or triethylamine (1.2 eq.) in anhydrous dichloromethane or THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired ester.

Protocol 2: Esterification of Phenols under Solvent-Free Conditions

This protocol is an adaptation of a general method for the esterification of phenols using a solid catalyst, which offers a more environmentally friendly approach.

Materials:

-

This compound

-

Phenol or substituted phenol

-

Titanium dioxide (TiO₂, catalyst)

-

Diethyl ether

-

15% Sodium hydroxide solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Reaction vial

-

Separatory funnel

Procedure:

-

To a mixture of the phenol (1.0 eq.) and this compound (1.0 eq.), add a catalytic amount of TiO₂ (e.g., 10 mol%).

-

Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

-

After the reaction is complete, add diethyl ether to the mixture and filter to remove the catalyst.

-